5-(3-Bromopropyl)pyrimidine
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Overview
Description
5-(3-Bromopropyl)pyrimidine is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromopropyl group attached to the pyrimidine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)pyrimidine typically involves the bromination of 5-propylpyrimidine. One common method includes the reaction of 5-propylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromopropyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine oxides or reduction to yield pyrimidine derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
5-(3-Bromopropyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(3-Bromopropyl)pyrimidine involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Lacks the propyl group, making it less versatile in certain synthetic applications.
3-Bromopyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different reactivity and applications.
5-(3-Chloropropyl)pyrimidine: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and properties
Uniqueness
5-(3-Bromopropyl)pyrimidine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications in various fields .
Properties
Molecular Formula |
C7H9BrN2 |
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Molecular Weight |
201.06 g/mol |
IUPAC Name |
5-(3-bromopropyl)pyrimidine |
InChI |
InChI=1S/C7H9BrN2/c8-3-1-2-7-4-9-6-10-5-7/h4-6H,1-3H2 |
InChI Key |
RFBPRDOGBFTINZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)CCCBr |
Origin of Product |
United States |
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